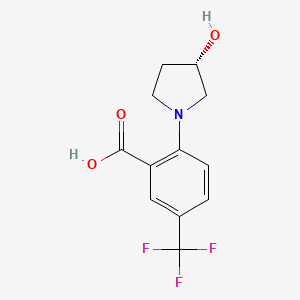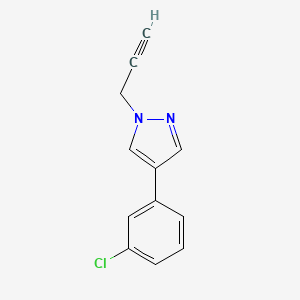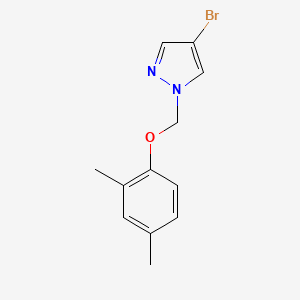
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is a heterocyclic compound that belongs to the class of thiadiazoles. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound has a molecular formula of C12H15N3OS and a molecular weight of 249.33 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of 4-isobutoxyaniline with thiadiazole derivatives under controlled conditions. One common method involves the use of sodium in n-butanol as a solvent, where the reaction mixture is stirred at 25°C for 18 hours. The residue is then dissolved in water and extracted with methylene chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation . The compound’s structure allows it to interact with biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Uniqueness
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its isobutoxy group enhances its solubility and reactivity compared to other thiadiazole derivatives.
特性
分子式 |
C12H15N3OS |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
3-[4-(2-methylpropoxy)-1,2,5-thiadiazol-3-yl]aniline |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)7-16-12-11(14-17-15-12)9-4-3-5-10(13)6-9/h3-6,8H,7,13H2,1-2H3 |
InChIキー |
ODDBCCNYKLGBSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=NSN=C1C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)




![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)



![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)

